2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate

Catalog No.
S12288906
CAS No.
M.F
C14H14O6
M. Wt
278.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acet...

Product Name

2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate

IUPAC Name

2-(7-methoxy-2-oxochromen-4-yl)oxyethyl acetate

Molecular Formula

C14H14O6

Molecular Weight

278.26 g/mol

InChI

InChI=1S/C14H14O6/c1-9(15)18-5-6-19-12-8-14(16)20-13-7-10(17-2)3-4-11(12)13/h3-4,7-8H,5-6H2,1-2H3

InChI Key

XEIKBBNBBVFGNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=CC(=O)OC2=C1C=CC(=C2)OC

2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate is a chemical compound belonging to the class of coumarin derivatives. Its molecular formula is C14H14O6, and it has a molecular weight of 278.26 g/mol. The compound features a chromen-2-one core with a methoxy group and an ethyl acetate moiety, contributing to its unique chemical structure and potential biological activities. The IUPAC name for this compound is 2-(7-methoxy-2-oxochromen-4-yl)oxyethyl acetate, and its structure can be represented by the canonical SMILES notation: CC(=O)OCCOC1=CC(=O)OC2=C1C=CC(=C2)OC.

  • Oxidation: This compound can be oxidized to form corresponding quinones using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert the chromen-2-one core into dihydro derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions may occur at the methoxy group or the ethyl acetate moiety, often facilitated by reagents like sodium hydroxide and various alkyl halides.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets, including enzyme inhibition (e.g., carbonic anhydrase and monoamine oxidase). These interactions lead to various biological effects, including modulation of reactive oxygen species and inhibition of microtubule polymerization, which contribute to its anticancer properties.

Research indicates that 2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate exhibits significant biological activities. It has been studied for its potential anticancer effects, attributed to its ability to inhibit specific enzymes and modulate cellular pathways involved in cancer progression. Additionally, the compound may possess antioxidant properties, which help mitigate oxidative stress in biological systems .

The synthesis of 2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate typically involves an O-acylation reaction. The process includes:

  • Starting Material: 7-hydroxy-2H-chromen-2-one.
  • Reagents: Ethyl acetate and a base such as triethylamine.
  • Solvent: Dichloromethane is commonly used.
  • Conditions: The reaction is conducted at room temperature for a specified duration to yield the desired product.

In industrial settings, continuous flow reactors may be employed for larger-scale production, optimizing yield and purity through enhanced reaction conditions and purification techniques like recrystallization and chromatography .

The applications of 2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate extend across various fields:

  • Pharmaceuticals: Explored for its potential as an anticancer agent and enzyme inhibitor.
  • Biotechnology: Investigated for roles in biochemical pathways and as a research tool in enzyme studies.
  • Organic Chemistry: Used as a precursor in synthesizing more complex coumarin derivatives with varied biological activities .

Studies on the interactions of 2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate with biological targets have revealed its ability to inhibit specific enzymes that play critical roles in metabolic processes. These interactions can lead to significant changes in cellular behavior, particularly concerning cancer cell proliferation and oxidative stress response mechanisms .

Several compounds share structural similarities with 2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate:

Compound NameStructureUnique Features
Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoateContains a butanoate group instead of ethylDifferent ester group affecting solubility
Ethyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetateFeatures a para-methoxyphenyl substituentPotentially different biological activity due to substitution
(7-Methoxy-2-oxo-2H-chromen-4-yl)-acetic acid-d3Deuterated version for isotopic studiesUseful in tracing metabolic pathways

Uniqueness

The uniqueness of 2-((7-Methoxy-2-oxo-2H-chromen-4-yloxy)ethyl acetate lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to other coumarin derivatives. Its ability to modulate enzyme activity while exhibiting antioxidant effects sets it apart from similar compounds .

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Exact Mass

278.07903816 g/mol

Monoisotopic Mass

278.07903816 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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